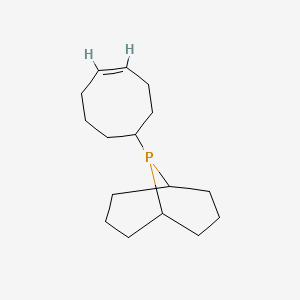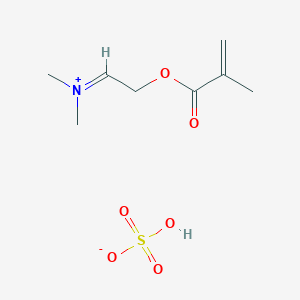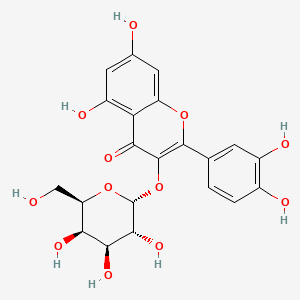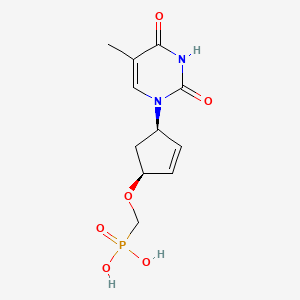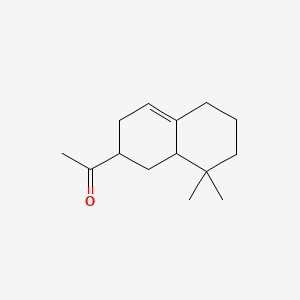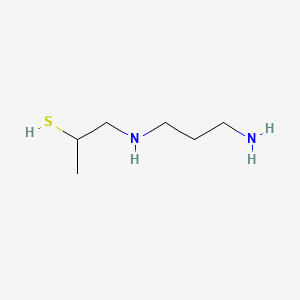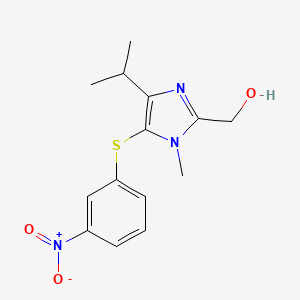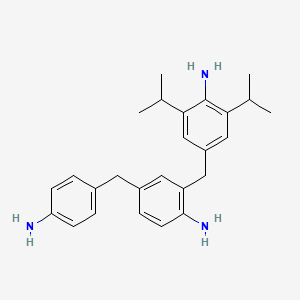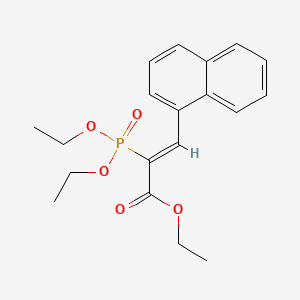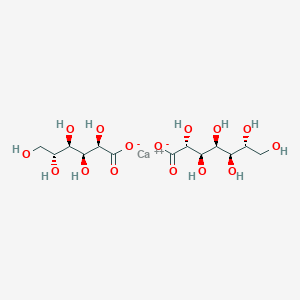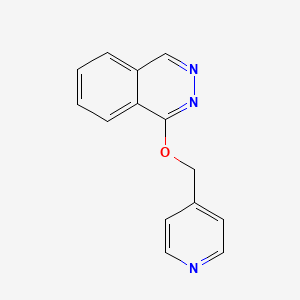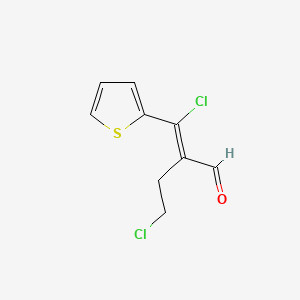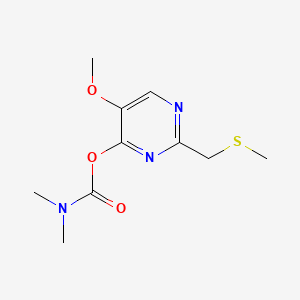
Tetradecahydro-3,3,4a-trimethylbenzo(3,4)cyclobuta(1,2)cycloocten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is a complex organic compound with the molecular formula C17H30O This compound is characterized by its intricate structure, which includes multiple fused rings and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the core cyclooctane structure, followed by the introduction of the cyclobutane and benzene rings. The final step involves the addition of the hydroxyl group to complete the molecule. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the ring structures.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with a halogenating agent may produce a halogenated derivative .
Applications De Recherche Scientifique
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique ring structure may also enable it to interact with cell membranes and other biological structures, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is unique due to its specific combination of fused rings and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
94087-05-5 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
5,5,7-trimethyltricyclo[6.6.0.02,7]tetradecan-3-ol |
InChI |
InChI=1S/C17H30O/c1-16(2)10-14(18)15-12-8-6-4-5-7-9-13(12)17(15,3)11-16/h12-15,18H,4-11H2,1-3H3 |
Clé InChI |
ZLYGZWSVTNTPHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2C3CCCCCCC3C2(C1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


